molecular formula C6H7F4NO B15133351 Tetrafluoropropoxypropionitrile

Tetrafluoropropoxypropionitrile

Cat. No.: B15133351
M. Wt: 185.12 g/mol
InChI Key: DCTXMAXRSMIGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrafluoropropoxypropionitrile is a colorless and odorless compound that belongs to the family of fluorinated organic compounds. It has a molecular formula of C6H7F4NO and a molecular weight of 185.12 g/mol. This compound is known for its unique structural properties, which include a propionitrile group attached to a tetrafluoropropoxy group. The exact spatial arrangement of these groups influences the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrafluoropropoxypropionitrile typically involves the reaction of 2,2,3,3-tetrafluoropropanol with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Tetrafluoropropoxypropionitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of various substituted derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions

Major Products Formed

    Oxidation: Tetrafluoropropoxypropionic acid.

    Reduction: Tetrafluoropropoxypropylamine.

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Tetrafluoropropoxypropionitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and other complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of high-performance materials, such as fluorinated coatings and lubricants.

Mechanism of Action

The mechanism by which Tetrafluoropropoxypropionitrile exerts its effects involves interactions with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The fluorinated groups in the compound can enhance its binding affinity to hydrophobic pockets in proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoropropionic acid
  • 2,2,3,3-Tetrafluoropropanol
  • 2,2,3,3-Tetrafluoropropylamine

Uniqueness

Tetrafluoropropoxypropionitrile is unique due to its combination of a nitrile group and a tetrafluoropropoxy group. This structural feature imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable for various applications .

Properties

Molecular Formula

C6H7F4NO

Molecular Weight

185.12 g/mol

IUPAC Name

2-(1,3,3,3-tetrafluoropropoxy)propanenitrile

InChI

InChI=1S/C6H7F4NO/c1-4(3-11)12-5(7)2-6(8,9)10/h4-5H,2H2,1H3

InChI Key

DCTXMAXRSMIGNI-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC(CC(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.